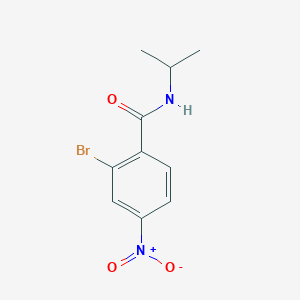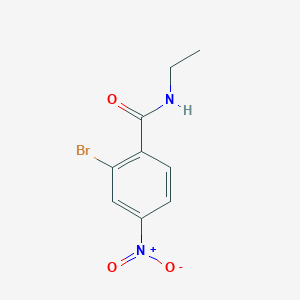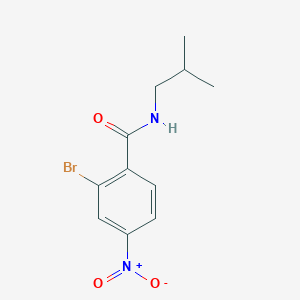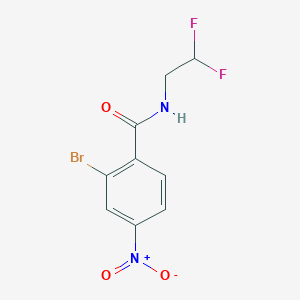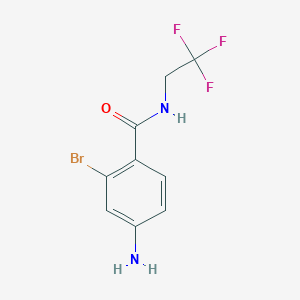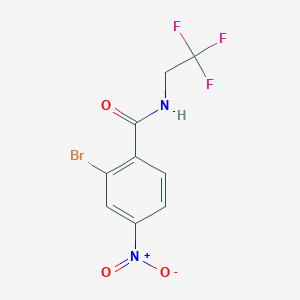
2-Bromo-4-nitro-N-(2,2,2-trifluoroethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-nitro-N-(2,2,2-trifluoroethyl)benzamide is an organic compound with the molecular formula C9H6BrF3N2O3 It is a derivative of benzamide, featuring bromine, nitro, and trifluoroethyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-nitro-N-(2,2,2-trifluoroethyl)benzamide typically involves multiple steps:
Bromination: The addition of a bromine atom to the benzene ring.
Amidation: The formation of the benzamide structure by reacting with an amine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and bromination reactions, followed by purification steps to isolate the desired product. The specific conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-nitro-N-(2,2,2-trifluoroethyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or metal hydrides.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions are used to break the amide bond.
Major Products Formed
Reduction: The major product is 2-amino-4-bromo-N-(2,2,2-trifluoroethyl)benzamide.
Substitution: Products vary depending on the nucleophile used.
Hydrolysis: The products are the corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
2-Bromo-4-nitro-N-(2,2,2-trifluoroethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-nitro-N-(2,2,2-trifluoroethyl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and trifluoroethyl groups can influence the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-N-(2,2,2-trifluoroethyl)benzamide
- 2-Bromo-1-fluoro-4-nitrobenzene
- N-(2,2,2-trifluoroethyl)benzamide
Uniqueness
2-Bromo-4-nitro-N-(2,2,2-trifluoroethyl)benzamide is unique due to the combination of bromine, nitro, and trifluoroethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.
Propriétés
IUPAC Name |
2-bromo-4-nitro-N-(2,2,2-trifluoroethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3N2O3/c10-7-3-5(15(17)18)1-2-6(7)8(16)14-4-9(11,12)13/h1-3H,4H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQPUTFRBUQLLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
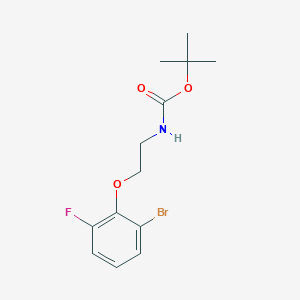
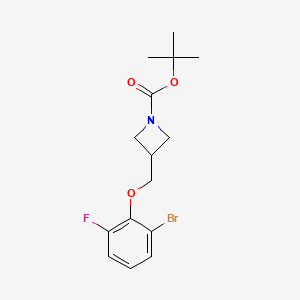

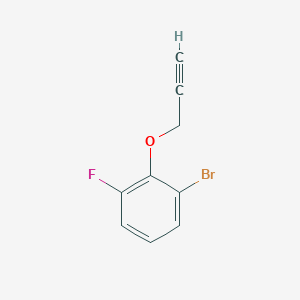
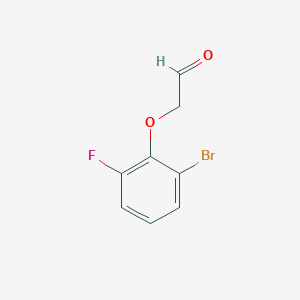
![1-Methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole-4-sulfonamide](/img/structure/B8157672.png)
![5-bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8157677.png)
![3-Iodo-5-pyrimidin-5-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8157680.png)
![3-Iodo-5-pyrimidin-5-yl-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8157681.png)
